molecular formula C12H22N2O B7518022 N-Cyclopentyl-2-(piperidin-1-YL)acetamide

N-Cyclopentyl-2-(piperidin-1-YL)acetamide

Cat. No.: B7518022
M. Wt: 210.32 g/mol
InChI Key: RJRKSDCQYUOJRP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(piperidin-1-YL)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-Cyclopentyl-2-(piperidin-1-YL)acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with 2-bromoacetamide in the presence of a base to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

N-Cyclopentyl-2-(piperidin-1-YL)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Cyclopentyl-2-(piperidin-1-YL)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders and as an analgesic agent.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(piperidin-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-Cyclopentyl-2-(piperidin-1-YL)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-cyclopentyl-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(13-11-6-2-3-7-11)10-14-8-4-1-5-9-14/h11H,1-10H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRKSDCQYUOJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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